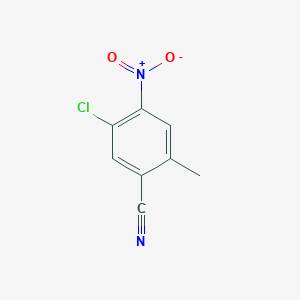

5-Chloro-2-methyl-4-nitrobenzonitrile

Descripción

Propiedades

IUPAC Name |

5-chloro-2-methyl-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c1-5-2-8(11(12)13)7(9)3-6(5)4-10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPPDFBNUAGZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437169 | |

| Record name | 5-CHLORO-2-METHYL-4-NITROBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101495-54-9 | |

| Record name | 5-CHLORO-2-METHYL-4-NITROBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-4-nitrobenzonitrile typically involves the nitration of 2-chloro-5-methylbenzonitrile. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-methyl-4-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products Formed

Reduction: The reduction of the nitro group yields 5-chloro-2-methyl-4-aminobenzonitrile.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Chloro-2-methyl-4-nitrobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its nitrile group allows for versatile chemical transformations that are essential in drug discovery and development.

Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound can be synthesized to create potential antimicrobial agents. For instance, modifications to the nitro and chloro groups can yield compounds with enhanced antibacterial properties against resistant strains of bacteria .

Development of Anti-inflammatory Drugs

The compound has also been investigated for its role in synthesizing anti-inflammatory drugs. The structural modifications involving the nitrile and nitro functionalities have shown promise in developing effective therapeutic agents targeting inflammatory pathways .

Agrochemical Applications

In the field of agrochemicals, this compound is utilized as an intermediate in the synthesis of pesticides and herbicides.

Pesticide Formulation

The compound is effective in creating various pesticides that target specific pests while minimizing environmental impact. Its derivatives have been formulated to enhance efficacy against common agricultural pests, providing a safer alternative to traditional chemicals .

Herbicide Development

Research indicates that modifications of this compound can lead to new herbicides with improved selectivity and reduced toxicity to non-target species, which is crucial for sustainable agriculture practices .

Material Science Applications

Beyond pharmaceuticals and agrochemicals, this compound finds applications in material science, particularly in the development of polymers and coatings.

Polymer Synthesis

The compound has been used as a building block for synthesizing high-performance polymers, including those used in electronic applications such as sensors and displays. Its unique chemical structure contributes to the thermal stability and mechanical properties of the resulting materials .

Coating Technologies

In coating technologies, this compound is incorporated into formulations that provide protective coatings with enhanced durability and resistance to environmental degradation .

Case Studies

| Application Area | Case Study Example | Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of Antimicrobial Agents | Enhanced activity against resistant bacteria |

| Agrochemicals | Development of New Herbicides | Improved selectivity with lower toxicity |

| Material Science | High-performance Polymers | Superior thermal stability observed |

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-methyl-4-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the nitrile group can form coordination complexes with metal ions. These interactions can modulate the activity of biological pathways and processes .

Comparación Con Compuestos Similares

Chemical Identity :

Physical Properties :

- Solubility: Soluble in DMSO (10 mM), with variable solubility in other solvents (e.g., ethanol, water) depending on conditions .

- Storage : Stable at room temperature (protected from light and moisture); solutions stored at -80°C (6-month shelf life) or -20°C (1-month shelf life) .

Applications : Primarily used in research settings as a synthetic intermediate, particularly in pharmaceutical and agrochemical development .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among this compound and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₈H₅ClN₂O₂ | 196.59 | Cl (5), CH₃ (2), NO₂ (4), CN (1) | Nitrile, Nitro, Chloro, Methyl |

| 5-Chloro-2-hydroxybenzonitrile | C₇H₄ClNO | ~157.56 | Cl (5), OH (2), CN (1) | Nitrile, Hydroxyl, Chloro |

| 5-Chloro-2-methoxybenzonitrile | C₈H₇ClNO | ~180.60 | Cl (5), OCH₃ (2), CN (1) | Nitrile, Methoxy, Chloro |

| 2-Amino-4-chloro-5-methylbenzonitrile | C₈H₇ClN₂ | ~180.61 | Cl (4), NH₂ (2), CH₃ (5), CN (1) | Nitrile, Amino, Chloro, Methyl |

| 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile | C₁₁H₁₀ClN₂O₄ | ~302.67 | Cl (propoxy chain), OCH₃ (4), NO₂ (2), CN (1) | Nitrile, Nitro, Methoxy, Chloro |

Physical and Chemical Properties

- Solubility: Nitro-containing compounds (e.g., this compound) exhibit lower water solubility due to the hydrophobic nitro group but better solubility in polar aprotic solvents like DMSO . Hydroxy- and methoxy-substituted analogs (e.g., 5-Chloro-2-hydroxybenzonitrile) show improved solubility in polar solvents (e.g., ethanol) due to hydrogen bonding or dipole interactions . Amino-substituted derivatives (e.g., 2-Amino-4-chloro-5-methylbenzonitrile) may have higher solubility in acidic aqueous solutions due to protonation of the amino group .

- Reactivity: Nitro groups (electron-withdrawing) direct electrophilic substitution to meta positions, making the target compound suitable for reactions requiring electron-deficient aromatic systems . Amino and methoxy groups (electron-donating) enhance nucleophilic reactivity, enabling ortho/para-directed substitutions in their respective compounds . Nitrile groups in all compounds allow for transformations such as hydrolysis to carboxylic acids or reduction to amines .

Actividad Biológica

5-Chloro-2-methyl-4-nitrobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiproliferative, and other therapeutic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₅ClN₂O₂

- Molecular Weight : 188.59 g/mol

This compound features a nitro group, which is known to contribute to various biological activities, particularly antimicrobial and anticancer effects.

Antimicrobial Activity

Nitro-containing compounds have been extensively studied for their antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death.

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Metronidazole | 1 | Helicobacter pylori |

| 5-Nitrophenantroline | 0.78 | Mycobacterium tuberculosis |

| This compound | TBD | TBD |

Research indicates that derivatives of nitro compounds show varying degrees of effectiveness against different microbial strains. The specific activity of this compound against various pathogens remains to be fully characterized but is expected to follow similar patterns observed in related compounds.

Antiproliferative Activity

The antiproliferative effects of nitro compounds have been documented in several studies, showing potential against various cancer cell lines. The presence of the nitro group is often crucial for enhancing cytotoxicity.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| HL-60 (Acute Myeloid Leukemia) | TBD | |

| NCI-H460 (Lung Carcinoma) | TBD | |

| K-562 (Chronic Myeloid Leukemia) | TBD |

Preliminary findings suggest that this compound may exhibit significant cytotoxicity against these cancer cell lines, warranting further investigation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that nitro derivatives, including those similar to this compound, exhibit robust antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Cytotoxic Effects : Another research effort focused on the structure-activity relationship of nitrobenzenes indicated that modifications at the para position significantly enhance antiproliferative activity in various cancer models .

- Mechanistic Insights : The mechanisms underlying the biological activities of nitro compounds often involve oxidative stress pathways and DNA damage responses, which are critical in both antimicrobial and anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.